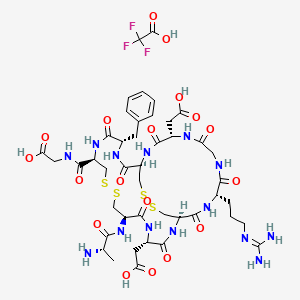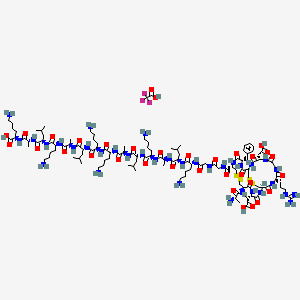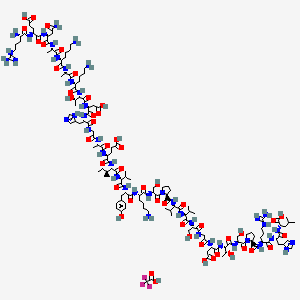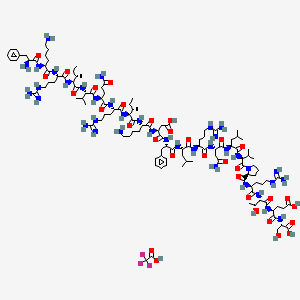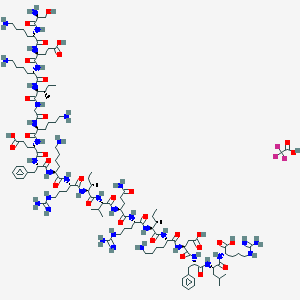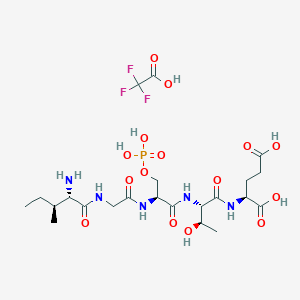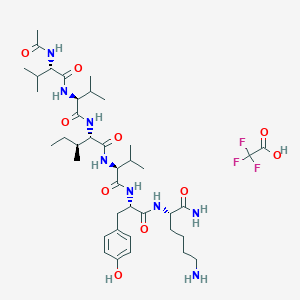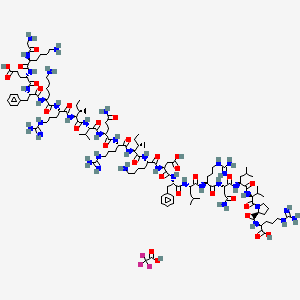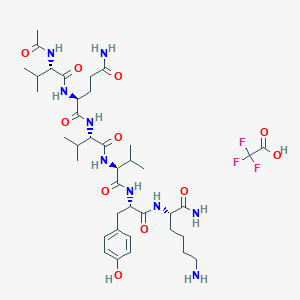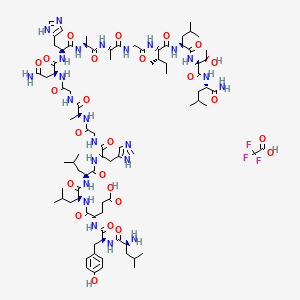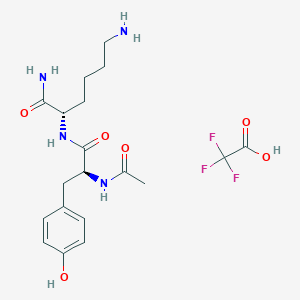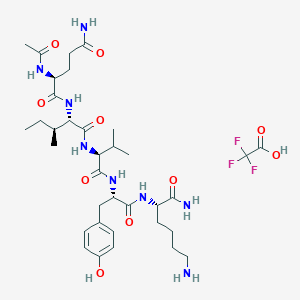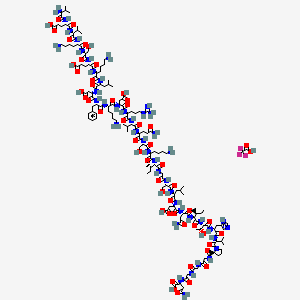
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties. The addition of trifluoroacetic acid (TFA) as a counterion enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like methionine and cysteine can lead to oxidation reactions, forming sulfoxides and disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Alkylated amino acids.
科学研究应用
The peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in vaccine development.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition/Activation: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, influencing cellular functions.
相似化合物的比较
Similar Compounds
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH: The same peptide without the TFA counterion.
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.AcOH: The peptide with acetic acid as the counterion.
Uniqueness
The presence of TFA as a counterion in “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” enhances its stability and solubility, making it more suitable for certain applications compared to its counterparts with different counterions.
属性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H248N44O50.C2HF3O2/c1-18-77(15)119(143(237)166-66-109(205)169-99(67-195)138(232)179-91(54-72(5)6)131(225)184-97(61-114(214)215)135(229)181-94(57-104(156)200)137(231)192-120(78(16)19-2)146(240)193-121(79(17)198)147(241)185-93(56-81-62-161-70-167-81)136(230)190-118(76(13)14)148(242)194-52-32-40-102(194)141(235)165-64-107(203)163-63-106(202)164-65-108(204)168-98(149(243)244)58-105(157)201)191-128(222)85(38-26-30-50-154)173-139(233)100(68-196)187-126(220)87(41-44-103(155)199)177-145(239)117(75(11)12)188-127(221)86(39-31-51-162-150(159)160)172-133(227)95(59-112(210)211)182-123(217)83(36-24-28-48-152)171-132(226)92(55-80-33-21-20-22-34-80)180-134(228)96(60-113(212)213)183-130(224)90(53-71(3)4)178-122(216)82(35-23-27-47-151)170-125(219)88(42-45-110(206)207)174-140(234)101(69-197)186-124(218)84(37-25-29-49-153)176-144(238)116(74(9)10)189-129(223)89(43-46-111(208)209)175-142(236)115(158)73(7)8;3-2(4,5)1(6)7/h20-22,33-34,62,70-79,82-102,115-121,195-198H,18-19,23-32,35-61,63-69,151-154,158H2,1-17H3,(H2,155,199)(H2,156,200)(H2,157,201)(H,161,167)(H,163,203)(H,164,202)(H,165,235)(H,166,237)(H,168,204)(H,169,205)(H,170,219)(H,171,226)(H,172,227)(H,173,233)(H,174,234)(H,175,236)(H,176,238)(H,177,239)(H,178,216)(H,179,232)(H,180,228)(H,181,229)(H,182,217)(H,183,224)(H,184,225)(H,185,241)(H,186,218)(H,187,220)(H,188,221)(H,189,223)(H,190,230)(H,191,222)(H,192,231)(H,193,240)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,159,160,162);(H,6,7)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,115-,116-,117-,118-,119-,120-,121-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQDZXJNEXPLFB-NBLZHOLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H249F3N44O52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3581.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)
